5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1457497-47-0
VCID: VC8425199
InChI: InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16)
SMILES: CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

CAS No.: 1457497-47-0

Cat. No.: VC8425199

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid - 1457497-47-0

Specification

CAS No. 1457497-47-0
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 5-cyclobutyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16)
Standard InChI Key NFEHJNHIFHFLDO-UHFFFAOYSA-N
SMILES CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2
Canonical SMILES CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyrimidine backbone contains nitrogen atoms at positions 1 and 3, forming an aromatic six-membered ring. Key substituents include:

  • Cyclobutoxy group (position 5): A four-membered cyclic ether linked via an oxygen atom, introducing steric bulk and conformational constraints.

  • Isopropyl group (position 2): A branched alkyl chain enhancing lipophilicity and influencing binding interactions.

  • Carboxylic acid (position 4): A polar functional group capable of hydrogen bonding and salt formation, critical for interactions with biological targets .

Molecular Formula and Physicochemical Properties

  • Molecular formula: C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3.

  • Molecular weight: 236.27 g/mol.

  • Solubility: Moderate aqueous solubility due to the carboxylic acid, balanced by hydrophobic contributions from cyclobutoxy and isopropyl groups. Predicted logP: ~1.8 (indicating moderate lipophilicity).

  • Acid dissociation constant (pKa): The carboxylic acid moiety likely has a pKa of ~4.5, enabling ionization at physiological pH .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyrimidine core:

  • Introduction of the isopropyl group at position 2 via nucleophilic substitution or cross-coupling reactions.

  • Installation of the cyclobutoxy group at position 5 using radical alkoxylation or Minisci-type reactions .

  • Carboxylic acid formation at position 4 through oxidation of a methyl ester precursor or direct carboxylation.

Minisci Reaction for Alkoxycarbonylation

The radical-based Minisci reaction, as demonstrated for 5-bromopyrimidine-4-carboxylate synthesis , offers a viable pathway. Key steps include:

  • Radical generation: Iron(II)-mediated decomposition of alkyl pyruvates with hydrogen peroxide produces alkoxycarbonyl radicals.

  • Regioselective substitution: The radical selectively attacks position 4 of the pyrimidine ring, driven by electronic and steric factors .

Example Protocol (adapted from Regan et al. ):

  • Reagents: 5-Bromo-2-isopropylpyrimidine, cyclobutanol, FeSO₄, H₂O₂, acetic acid.

  • Conditions: Biphasic toluene-water system at 0–5°C.

  • Yield: ~40–50% after purification via flash chromatography.

Physicochemical and Spectroscopic Data

Spectral Characteristics

  • ¹H NMR: Expected signals include a singlet for the pyrimidine proton at position 6 (~8.9 ppm), a multiplet for cyclobutoxy protons (~4.5–2.5 ppm), and a triplet for the isopropyl methyl groups (~1.3 ppm).

  • ¹³C NMR: Carboxylic acid carbon at ~170 ppm, pyrimidine carbons at ~160–150 ppm, and cyclobutoxy carbons at ~75–25 ppm .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The carboxylic acid group allows for salt formation (e.g., sodium or potassium salts) to improve bioavailability.

  • Prodrug development: Esterification of the carboxylic acid could enhance membrane permeability.

Material Science

  • Coordination polymers: The pyrimidine ring and carboxylic acid may act as ligands for metal-organic frameworks (MOFs).

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing substitution at positions 4 and 6 may require directing groups or tailored reaction conditions.

  • Yield optimization: Scalability of radical reactions remains a hurdle; catalytic methods using photoredox chemistry could be explored.

Biological Screening

  • Target identification: High-throughput screening against kinase libraries is warranted.

  • Toxicity profiling: In vitro assays (e.g., hepatocyte viability) are needed to assess safety.

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